Pyrazin-2-yl-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazin-2-yl-hydrazine hydrochloride is a chemical compound with the molecular formula C4H7ClN4. It is a yellow solid that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a pyrazine ring and a hydrazine group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl-hydrazine hydrochloride typically involves the reaction of pyrazine with hydrazine in the presence of hydrochloric acid. One common method includes the following steps:
Reaction of Pyrazine with Hydrazine: Pyrazine is reacted with hydrazine hydrate in a solvent such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the product.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazin-2-yl-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various pyrazine and hydrazine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Pyrazin-2-yl-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrazin-2-yl-hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler compound with a similar pyrazine ring structure.
Hydrazine: A compound with a similar hydrazine group but without the pyrazine ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring structure
Uniqueness
Pyrazin-2-yl-hydrazine hydrochloride is unique due to its combination of a pyrazine ring and a hydrazine group, which provides distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C4H7ClN4 |
---|---|
Molecular Weight |
146.58 g/mol |
IUPAC Name |
pyrazin-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-3-6-1-2-7-4;/h1-3H,5H2,(H,7,8);1H |
InChI Key |
NMYNDCKRZXIXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.